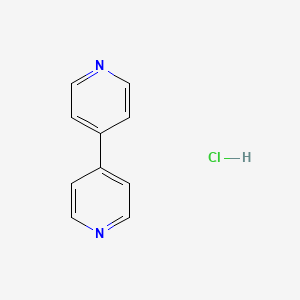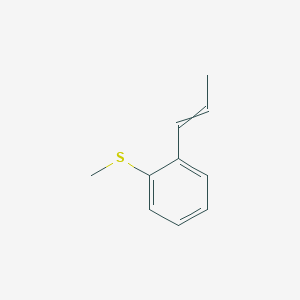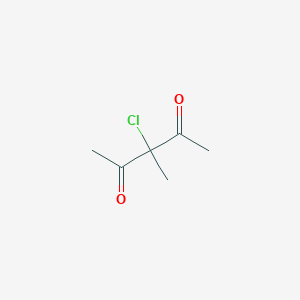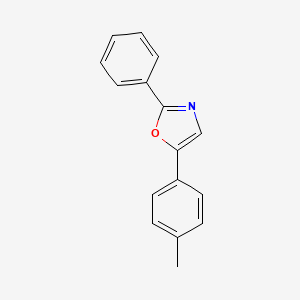
1,1'-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two phenylprop-2-yn-1-one moieties
Vorbereitungsmethoden
The synthesis of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) typically involves a multi-step process. One common method is the condensation reaction between 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde, followed by further functionalization to introduce the phenylprop-2-yn-1-one groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the naphthalene core are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) include:
1,3-Diphenylprop-2-en-1-one: Shares a similar phenylprop-2-en-1-one structure but lacks the naphthalene core.
1-Phenylprop-2-en-1-one: Another related compound with a simpler structure.
The uniqueness of 1,1’-(Naphthalene-2,3-diyl)bis(3-phenylprop-2-yn-1-one) lies in its naphthalene core, which provides additional sites for functionalization and interaction with other molecules, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
31272-88-5 |
|---|---|
Molekularformel |
C28H16O2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)naphthalen-2-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C28H16O2/c29-27(17-15-21-9-3-1-4-10-21)25-19-23-13-7-8-14-24(23)20-26(25)28(30)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
InChI-Schlüssel |
FIMOUTOYEZXMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=CC=CC=C3C=C2C(=O)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




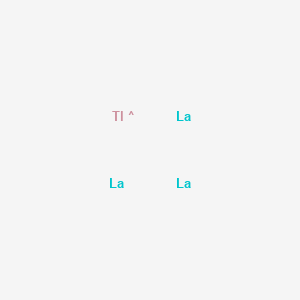

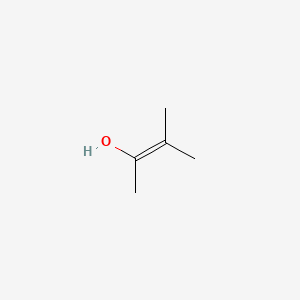
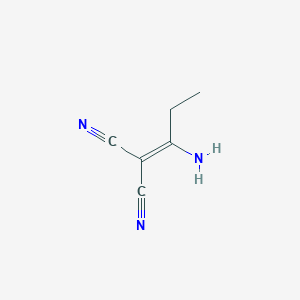
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
